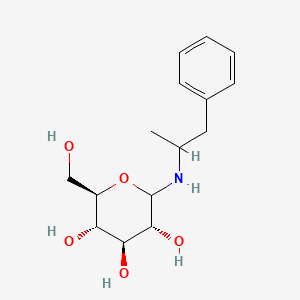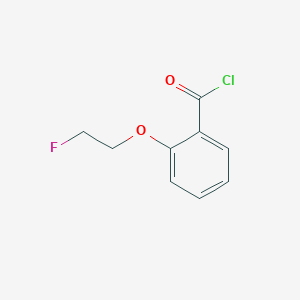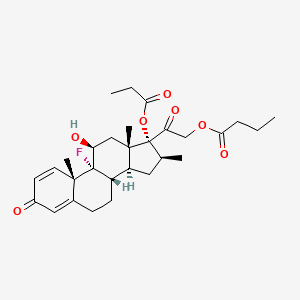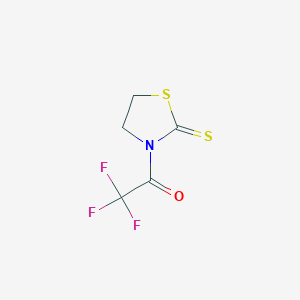
Rubanthrone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubanthrone A is a naturally occurring anthrone derivative isolated from the aerial parts of Rubus ulmifolius Schott. This compound has garnered significant attention due to its unique chemical structure and potential biological activities, particularly its antimicrobial properties against Staphylococcus aureus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rubanthrone A involves the extraction of the compound from the plant Rubus ulmifolius. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the anthrone derivatives. The isolated compounds are then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources .
Analyse Des Réactions Chimiques
Types of Reactions: Rubanthrone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinone derivatives, while reduction may produce hydroanthrone derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other anthrone derivatives and studying their chemical properties.
Biology: Investigated for its antimicrobial activity, particularly against Staphylococcus aureus.
Medicine: Potential therapeutic applications due to its antimicrobial properties.
Industry: Potential use in the development of antimicrobial agents for various industrial applications
Mécanisme D'action
The mechanism of action of Rubanthrone A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, ultimately resulting in cell lysis and death .
Comparaison Avec Des Composés Similaires
Rubanthrone B: Another anthrone derivative isolated from Rubus ulmifolius with similar antimicrobial properties.
Rubanthrone C: A structurally related compound with potential biological activities.
Uniqueness: Rubanthrone A is unique due to its specific chemical structure and potent antimicrobial activity against Staphylococcus aureus. Its distinct molecular interactions and pathways set it apart from other anthrone derivatives .
This compound continues to be a subject of scientific interest due to its promising applications and potential for further research in various fields.
Propriétés
Formule moléculaire |
C17H14O10 |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
methyl 2-(1,2,3,4,6,7,8-heptahydroxy-10-oxo-9H-anthracen-9-yl)acetate |
InChI |
InChI=1S/C17H14O10/c1-27-7(19)3-4-8-5(2-6(18)12(21)13(8)22)11(20)10-9(4)14(23)16(25)17(26)15(10)24/h2,4,18,21-26H,3H2,1H3 |
Clé InChI |
USQRHPAGZSOQNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1C2=C(C(=C(C=C2C(=O)C3=C1C(=C(C(=C3O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
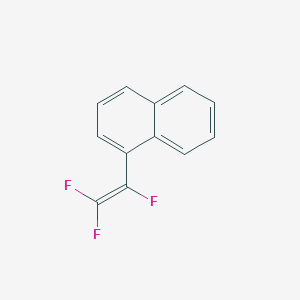
![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)
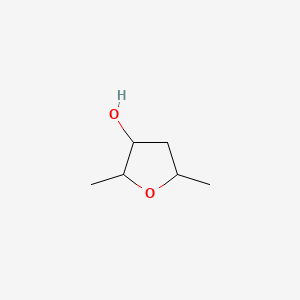
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
![(5S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13418520.png)

